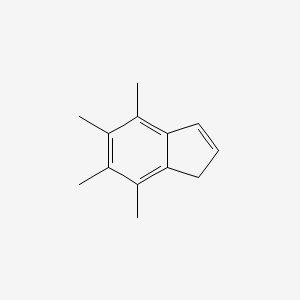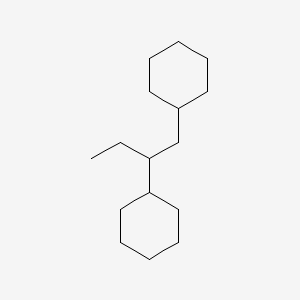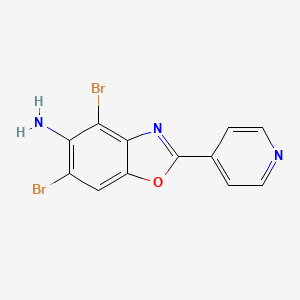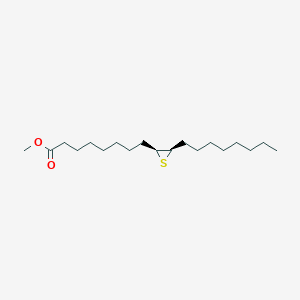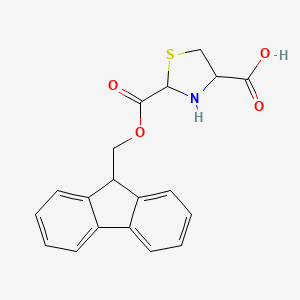
Fmoc-D-thioproline,fmoc-D-thz-oh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-thioproline, also known as Fmoc-D-thiazolidine-4-carboxylic acid, is a derivative of thioproline. It is commonly used in solid-phase peptide synthesis (SPPS) as a building block for introducing thiaproline (Thz) residues. Thiaproline is employed as a masked cysteine residue to prevent self-ligation during native chemical ligation reactions of peptide thioesters bearing an N-terminal cysteine residue .
準備方法
Synthetic Routes and Reaction Conditions
Fmoc-D-thioproline is synthesized through a series of chemical reactions. The synthesis typically involves the protection of the thioproline with a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is achieved by reacting thioproline with Fmoc chloride in the presence of a base such as sodium bicarbonate .
Industrial Production Methods
Industrial production of Fmoc-D-thioproline follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .
化学反応の分析
Types of Reactions
Fmoc-D-thioproline undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection
Major Products Formed
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol peptides.
Substitution: Deprotected peptides ready for further functionalization
科学的研究の応用
Fmoc-D-thioproline has a wide range of applications in scientific research:
Chemistry: Used in SPPS for the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostics.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes
作用機序
The mechanism of action of Fmoc-D-thioproline involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, allowing the thioproline residue to participate in further reactions, such as native chemical ligation .
類似化合物との比較
Similar Compounds
- Fmoc-thiaproline
- Fmoc-thiazolidine-4-carboxylic acid
- Fmoc-Cys (methylcarboxamide)-OH
- Fmoc-Abu-OH
Uniqueness
Fmoc-D-thioproline is unique due to its ability to act as a masked cysteine residue, preventing self-ligation during peptide synthesis. This property makes it particularly valuable in the synthesis of complex peptides and proteins, where precise control over the reaction conditions is essential .
特性
分子式 |
C19H17NO4S |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H17NO4S/c21-18(22)16-10-25-17(20-16)19(23)24-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17,20H,9-10H2,(H,21,22) |
InChIキー |
BEQBUZLTZXPWID-UHFFFAOYSA-N |
正規SMILES |
C1C(NC(S1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)


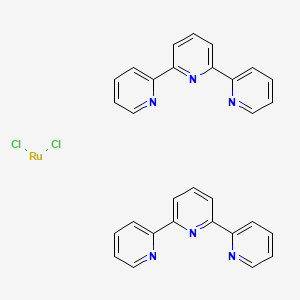
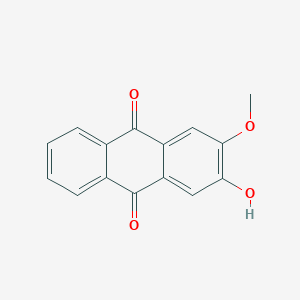
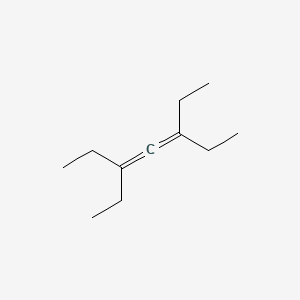

![4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)
